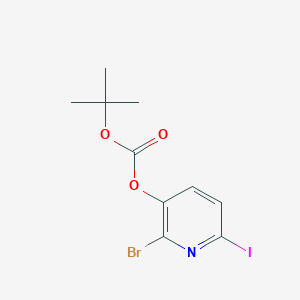

![molecular formula C10H7ClN2O2 B1371753 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 302936-53-4](/img/structure/B1371753.png)

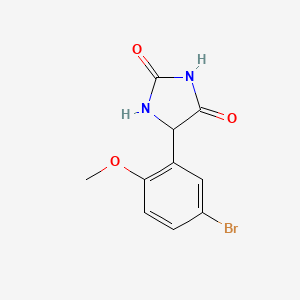

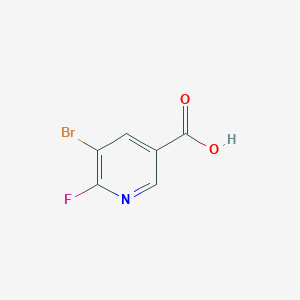

2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7ClN2O2 . It belongs to the class of pyridopyrimidines, which have been studied for their potential in the development of new therapies .

Synthesis Analysis

Pyrimidine compounds, including pyridopyrimidines, have been the subject of extensive research due to their various chemical and biological applications . Various synthetic protocols have been developed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3 . The compound has a molecular weight of 222.63 g/mol .

Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse and complex. They can be synthesized from various substrates, including diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.63 g/mol, an XLogP3-AA value of 1, and a topological polar surface area of 49.7 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .

科学的研究の応用

Synthesis of Fused Polycyclic Pyrimidines

2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is utilized in the synthesis of fused polycyclic pyrimidines. These pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. This compound is a precursor for 3-(diarylmethyl) derivatives and pentacyclic tetraaza heterocycles (Harutyunyan, 2016).

Cycloaddition Reactions

It's involved in acid-catalyzed [4+2] cycloaddition reactions, forming diastereomeric tetraazapentaphene derivatives. This process is significant for exploring the diastereoselectivity and scope of cycloaddition reactions (Noguchi et al., 1997).

Synthesis of Condensed Azines

This chemical compound plays a role in the synthesis of pyrido[2,3-d]pyrimidine and its derivatives, which are confirmed by XRD analysis. These synthesized structures have potential applications in various biological and chemical fields (Bakulina et al., 2014).

Nucleophilic Condensation Reactions

The compound is reactive towards N- and C-nucleophiles, leading to the formation of new enaminones, Schiff’s base, and hydrazinomethylenediketones. These reactions are crucial for creating chalcone-like derivatives and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones (Abass et al., 2010).

Oxime-Nitrone Isomerization

The compound undergoes oxime–nitrone isomerization with a 1,2-hydrogen shift, leading to the formation of NH-nitrones that are trapped by maleimides to afford intermolecular cycloadducts. This reaction path initiates through a nucleophilic attack of the oxime to the acetylene moiety, which is a significant chemical transformation (Shirai et al., 2003).

Interaction with DNA

2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, a related compound, has been studied for its interaction with DNA. This compound potentially interacts with DNA through a groove mode of binding, which is critical for understanding its role in biological systems (Zhang et al., 2013).

将来の方向性

特性

IUPAC Name |

2-chloro-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-9(11)7(5-14)10(15)13(8)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDKJSJJFREGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=O)Cl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635935 |

Source

|

| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302936-53-4 |

Source

|

| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

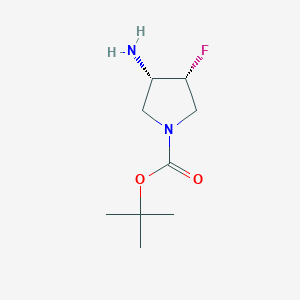

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)

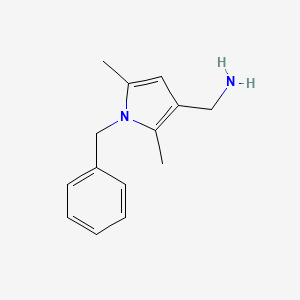

![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)